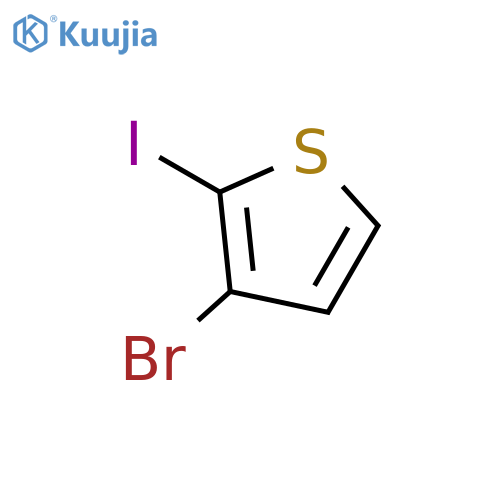Cas no 60404-24-2 (3-Bromo-2-iodothiophene)

3-Bromo-2-iodothiophene structure
商品名:3-Bromo-2-iodothiophene
3-Bromo-2-iodothiophene 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-2-iodothiophene
- 3-Bromo-2-iodo-thiophene
- Thiophene, 3-bromo-2-iodo-
- 2-Iodo-3-bromothiophene
- 9000AB
- DTXSID80449812
- SCHEMBL1205368
- DS-16417
- C75822
- EN300-646170
- AKOS015898745
- AMY7304
- 60404-24-2
- A914387
- MFCD11848091
-
- MDL: MFCD11848091
- インチ: 1S/C4H2BrIS/c5-3-1-2-7-4(3)6/h1-2H
- InChIKey: JRWOMWZUHZNFGP-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C([H])=C([H])S1)Br
計算された属性
- せいみつぶんしりょう: 287.81053g/mol
- どういたいしつりょう: 287.81053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 68.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.2
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- ふってん: 243.1°C at 760 mmHg
3-Bromo-2-iodothiophene セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
3-Bromo-2-iodothiophene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB492140-1 g |
3-Bromo-2-iodothiophene; . |
60404-24-2 | 1g |
€296.60 | 2022-07-29 | ||
| eNovation Chemicals LLC | D751080-100mg |
3-Bromo-2-iodo-thiophene |
60404-24-2 | 97% | 100mg |
$75 | 2024-06-06 | |
| eNovation Chemicals LLC | D751080-1g |
3-Bromo-2-iodo-thiophene |
60404-24-2 | 97% | 1g |
$165 | 2024-06-06 | |
| Fluorochem | 222855-1g |
3-Bromo-2-iodothiophene |
60404-24-2 | 95% | 1g |
£217.00 | 2022-03-01 | |
| Chemenu | CM123387-1g |
3-bromo-2-iodothiophene |
60404-24-2 | 95% | 1g |
$337 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KE371-1g |
3-Bromo-2-iodothiophene |
60404-24-2 | 97% | 1g |
3950CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KE371-100mg |
3-Bromo-2-iodothiophene |
60404-24-2 | 97% | 100mg |
657CNY | 2021-05-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B86400-100mg |
3-Bromo-2-iodothiophene |
60404-24-2 | 97% | 100mg |
¥375.0 | 2022-10-09 | |
| Matrix Scientific | 093866-250mg |
3-Bromo-2-iodothiophene, 95+% |
60404-24-2 | 95+% | 250mg |
$341.00 | 2023-09-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KE371-200mg |
3-Bromo-2-iodothiophene |
60404-24-2 | 97% | 200mg |
655.0CNY | 2021-07-12 |
3-Bromo-2-iodothiophene 関連文献
-
Yi-An Chen,Ching-Yuan Liu RSC Adv. 2015 5 74180
-
2. Donor–acceptor conjugated polymers based on multifused ladder-type arenes for organic solar cellsJhong-Sian Wu,Sheng-Wen Cheng,Yen-Ju Cheng,Chain-Shu Hsu Chem. Soc. Rev. 2015 44 1113
-
Abhijit Sarkar,Michael M. Haley dehydrothieno[18]annulenes. Abhijit Sarkar Michael M. Haley Chem. Commun. 2000 1733
60404-24-2 (3-Bromo-2-iodothiophene) 関連製品
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
推奨される供給者
atkchemica
(CAS:60404-24-2)3-Bromo-2-iodothiophene

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:60404-24-2)3-Bromo-2-iodothiophene

清らかである:99%
はかる:5g
価格 ($):508.0